molecular formula C8H5N3O4 B3268239 3,4-Dinitro-1H-indole CAS No. 4771-11-3

3,4-Dinitro-1H-indole

Cat. No. B3268239
CAS RN: 4771-11-3
M. Wt: 207.14 g/mol
InChI Key: YMCZFDBUKXCVOY-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-indole is a chemical compound with the molecular formula C8H5N3O4 . It is also known by its IUPAC name, 3,4-dinitro-1H-indole .


Molecular Structure Analysis

The molecular structure of 3,4-Dinitro-1H-indole can be represented by the SMILES notation: C1=CC2=C(C(=C1)N+[O-])C(=CN2)N+[O-] . This indicates that the molecule has a bicyclic structure with a nitrogen atom and two nitro groups attached .


Chemical Reactions Analysis

Indole structures, like 3,4-Dinitro-1H-indole, are known to be reactive at four different positions, including the carbon atom 3, nitrogen atom 1, the C and double bonds . They can participate in various chemical reactions, including nucleophilic substitutions and nucleophilic additions .

Mechanism of Action

While the specific mechanism of action for 3,4-Dinitro-1H-indole is not available, indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The combination of superior energetic structural fragments is a feasible route to design new energetic materials. Selected metal and nitrogen-rich salts based on similar compounds have been prepared and characterized, showing promising results . Furthermore, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3,4-dinitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-10(13)6-3-1-2-5-8(6)7(4-9-5)11(14)15/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZFDBUKXCVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856658
Record name 3,4-Dinitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dinitro-1H-indole

CAS RN

4771-11-3
Record name 3,4-Dinitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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